Muramine

Description

This compound is a natural product found in Corydalis pallida, Papaver nudicaule, and other organisms with data available.

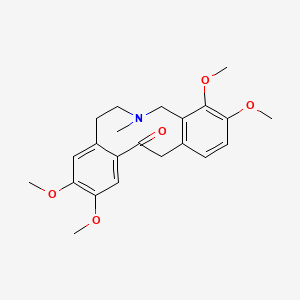

Structure

2D Structure

3D Structure

Properties

CAS No. |

2292-20-8 |

|---|---|

Molecular Formula |

C22H27NO5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one |

InChI |

InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3 |

InChI Key |

HUIJAZQRYSCNED-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unearthing Muramine: A Technical Guide to Its Natural Alkaloid Sources

For Immediate Release – This technical guide provides an in-depth overview of the natural sources of the dibenzazecine alkaloid, muramine. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge on the plant origins of this compound, quantitative yields, detailed experimental protocols for its isolation, and its biosynthetic pathway.

Introduction to this compound

This compound is a protopine-type isoquinoline (B145761) alkaloid that has been identified in several plant species. Protopine (B1679745) alkaloids are a class of natural products known for their diverse pharmacological activities, making them subjects of interest in medicinal chemistry and drug discovery. This compound's chemical structure is characterized by a ten-membered nitrogen-containing ring, which is biosynthetically derived from the amino acid tyrosine. Understanding its natural sources and extraction methodologies is a critical first step for further research and development.

Natural Sources and Quantitative Yields

This compound has been isolated from a select number of plant species, primarily within the Papaveraceae (poppy) family. The documented presence and yield of this compound vary among different species and even between different populations of the same species. The primary plant sources identified in the literature are detailed below.

| Plant Species | Family | Plant Part | This compound Yield (% of dried plant material) | Reference |

| Glaucium vitellinum | Papaveraceae | Aerial parts | 0.12% | |

| Papaver nudicaule | Papaveraceae | Aerial parts | Not Quantified | |

| Argemone squarrosa | Papaveraceae | Aerial parts | Not Quantified |

Note: Quantitative data for this compound in Papaver nudicaule and Argemone squarrosa is not specified in the reviewed literature, though its presence is confirmed.

Biosynthetic Pathway of this compound

This compound belongs to the protopine class of alkaloids, which are biosynthetically derived from the benzylisoquinoline alkaloid (S)-Reticuline. The pathway involves a series of enzymatic transformations to construct the characteristic ten-membered ring structure. While the specific terminal steps to this compound are not fully elucidated, the core pathway to the protopine scaffold is understood.

The biosynthesis begins with (S)-Reticuline, a pivotal intermediate in the formation of many isoquinoline alkaloids. A key series of enzymatic steps, including those catalyzed by the berberine (B55584) bridge enzyme, synthase enzymes (CYP719A family), and N-methyltransferases, leads to the formation of the protopine skeleton. The process involves oxidative cyclization, methylations, and ring cleavage/rearrangement to form the final structure.

Experimental Protocols for Isolation and Purification

While a definitive, standardized protocol solely for this compound is not available, a general and effective methodology can be synthesized from established procedures for isolating protopine-type alkaloids from plants of the Papaveraceae family. The following protocol represents a comprehensive workflow from plant material to purified alkaloid.

Extraction

The initial step involves the extraction of total alkaloids from the dried and powdered plant material.

-

Maceration/Soxhlet Extraction: The dried and powdered aerial parts of the plant (e.g., Glaucium vitellinum) are subjected to exhaustive extraction.

-

Defatting: The plant material is first defatted using a non-polar solvent like n-hexane or petroleum ether to remove lipids and pigments.

-

Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol (B129727) or ethanol, often acidified with a small amount of a weak acid (e.g., acetic acid) to facilitate the extraction of alkaloid salts. This can be performed at room temperature over several days (maceration) or more rapidly using a Soxhlet apparatus.

-

Acid-Base Partitioning

This crucial step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Solvent Evaporation: The methanolic or ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Acidification: The residue is dissolved in an acidic aqueous solution (e.g., 2-5% sulfuric acid or hydrochloric acid). This converts the alkaloids into their water-soluble salt forms.

-

Washing with Organic Solvent: The acidic solution is washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral impurities.

-

Basification: The aqueous layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide. This liberates the free alkaloid bases.

-

Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase into an organic solvent like chloroform. This chloroform phase contains the total alkaloid fraction.

Chromatographic Purification

The final step involves the separation and purification of individual alkaloids from the total alkaloid extract using chromatographic techniques.

-

Column Chromatography: The concentrated alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

-

Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol gradient).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent like Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched in this compound are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid.

Unveiling Muramine (Cryptopalmatine): An In-depth Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide provides a comprehensive overview of the identification and potential biological activities of Muramine, also known as Cryptopalmatine. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological properties of this dibenzazecine alkaloid.

Core Chemical Identification

This compound is a plant metabolite found in species such as Corydalis pallida and Papaver nudicaule.[1] Its chemical identity is established through a combination of spectroscopic and spectrometric techniques.

Table 1: Chemical and Physical Properties of this compound (Cryptopalmatine)

| Property | Value | Source |

| IUPAC Name | 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one | PubChem[1] |

| Molecular Formula | C₂₂H₂₇NO₅ | PubChem[1] |

| Molecular Weight | 385.5 g/mol | PubChem[1] |

| CAS Number | 2292-20-8 | PubChem[1] |

| Synonyms | Cryptopalmatine, this compound | PubChem[1] |

Spectroscopic and Spectrometric Data

The definitive identification of this compound relies on the analysis of its spectral data. The following provides an overview of expected data from key analytical techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for elucidating the carbon skeleton of this compound. Spectral data, including chemical shifts, provide a unique fingerprint of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (Cryptopalmatine)

| Peak | Chemical Shift (ppm) |

| 1 | 170.1 |

| 2 | 152.4 |

| 3 | 151.7 |

| 4 | 148.6 |

| 5 | 141.6 |

| 6 | 134.5 |

| 7 | 129.8 |

| 8 | 128.9 |

| 9 | 126.3 |

| 10 | 114.7 |

| 11 | 113.8 |

| 12 | 111.9 |

| 13 | 61.1 |

| 14 | 60.9 |

| 15 | 56.4 |

| 16 | 56.1 |

| 17 | 53.6 |

| 18 | 44.5 |

| 19 | 36.1 |

| 20 | 30.1 |

| 21 | 29.7 |

| 22 | 25.4 |

| Note: This data is representative and may vary slightly based on experimental conditions and solvent. |

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of this compound and its fragmentation patterns, confirming its molecular weight and elemental composition. High-resolution mass spectrometry can provide the exact mass, further solidifying the identification.

Potential Biological Activities and Signaling Pathways

Anti-Inflammatory Activity: NF-κB and Nrf2/HO-1 Pathways

The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathways are key regulators of inflammation and cellular stress responses. The related compound, Palmatine, has been shown to inhibit the NF-κB pathway and activate the Nrf2/HO-1 pathway. It is hypothesized that this compound may exhibit similar modulatory effects.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Many alkaloids exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease. The potential of this compound as an AChE inhibitor warrants investigation.

Experimental Protocols

The following sections outline detailed methodologies for the identification and potential activity screening of this compound.

Analytical Identification and Quantification

3.1.1. High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related protoberberine alkaloids and can be optimized for this compound.

-

Instrumentation: HPLC system with a UV or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used. The specific gradient profile will require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of a pure this compound standard (typically around 280 nm and 345 nm for protoberberine alkaloids).

-

Quantification: A calibration curve should be constructed using a certified reference standard of this compound.

In Vitro Biological Assays

3.2.1. NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

-

Cell Line: A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter gene.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

3.2.2. Nrf2 Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the Nrf2 pathway.

-

Cell Line: A human cell line (e.g., HepG2) stably transfected with an Antioxidant Response Element (ARE)-driven luciferase reporter gene.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound.

-

After incubation, lyse the cells and measure luciferase activity.

-

-

Data Analysis: Determine the fold induction of Nrf2 activity compared to a vehicle control.

3.2.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

-

Procedure:

-

In a 96-well plate, mix the AChE enzyme with varying concentrations of this compound.

-

Add the substrate and DTNB.

-

Monitor the formation of the yellow product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.

-

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

Current Research Gaps and Future Directions

A thorough review of the existing scientific literature reveals a notable absence of published quantitative data (IC₅₀, Kᵢ) on the biological activities of this compound (Cryptopalmatine). While its chemical structure and presence in certain botanicals are documented, its pharmacological profile remains largely unexplored. The structural similarity to other bioactive protoberberine alkaloids strongly suggests that this compound may possess interesting therapeutic properties, but this requires experimental validation.

Future research should focus on:

-

Systematic screening of this compound against a panel of biological targets to identify its primary mechanism(s) of action.

-

Determination of IC₅₀ and Kᵢ values in relevant in vitro assays to quantify its potency.

-

In vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models of disease.

-

Elucidation of its effects on key signaling pathways , such as NF-κB and Nrf2, to understand the molecular basis of its activity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising, yet understudied, alkaloid this compound.

References

In-Depth Technical Guide on Muramine (Cryptopalmatine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramine, also known as Cryptopalmatine, is a dibenzazecine alkaloid naturally occurring in various plant species, notably within the genus Corydalis. This document provides a comprehensive technical overview of the physical and chemical properties of this compound, its biological activities, and the associated mechanisms of action. Detailed experimental protocols for its isolation and potential therapeutic applications are also discussed, supported by quantitative data and visual diagrams to facilitate understanding and further research in drug development.

Chemical and Physical Properties

This compound is a tertiary amino compound and an aromatic ether.[1] Its core structure is a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one, substituted with a methyl group at position 6 and methoxy (B1213986) groups at positions 3, 4, 10, and 11.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one |

| Synonyms | Cryptopalmatine, NSC-148827 |

| CAS Number | 2292-20-8 |

| Molecular Formula | C₂₂H₂₇NO₅ |

| InChI Key | HUIJAZQRYSCNED-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 385.46 g/mol | [3] |

| Melting Point | 148-150 °C | MySkinRecipes |

| Boiling Point (Predicted) | 555.6 ± 50.0 °C | BOC Sciences |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ | BOC Sciences |

| Appearance | Powder | BOC Sciences |

Experimental Protocols

Isolation of this compound from Corydalis Species

This compound is a naturally occurring alkaloid found in plants of the Corydalis genus, such as Corydalis pallida. The following protocol outlines a general method for the extraction and purification of alkaloids from Corydalis tubers, which can be adapted for the specific isolation of this compound.

Protocol 2.1.1: Extraction of Total Alkaloids

-

Preparation of Plant Material : The dried tubers of the Corydalis species are pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to reflux extraction with 70% ethanol. The pH of the solvent is adjusted to 10 with diluted ammonia (B1221849) to facilitate the extraction of the basic alkaloids. This process is typically repeated twice for 60 minutes each time to ensure a high yield.

-

Concentration : The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to obtain a crude alkaloid extract.

Protocol 2.1.2: Purification of Total Alkaloids

-

Macroporous Adsorption Resin Chromatography : NKA-9 macroporous adsorption resin is effective for the separation and enrichment of Corydalis alkaloids.[4]

-

Loading : The crude extract is dissolved in an appropriate solvent and loaded onto a pre-conditioned NKA-9 resin column.

-

Washing : The column is washed with distilled water to remove water-soluble impurities.

-

Elution : The total alkaloids are eluted from the resin using 70% ethanol.

-

Protocol 2.1.3: Isolation of this compound

-

High-Performance Liquid Chromatography (HPLC) : The purified total alkaloid fraction is subjected to preparative two-dimensional HPLC for the isolation of individual alkaloids like this compound.[5]

-

First Dimension : Separation is performed on a C18 column using a mobile phase with a pH of 3.5.

-

Second Dimension : Fractions containing this compound are further purified using a mobile phase with a pH of 10.0.

-

-

High-Speed Counter-Current Chromatography (HSCCC) : As an alternative to preparative HPLC, HSCCC can be employed for the separation and purification of alkaloids from the total extract.[6]

Caption: Workflow for the isolation of this compound from Corydalis species.

Biological Activity and Signaling Pathways

Alkaloids from the Corydalis genus, including this compound, are known for a wide range of pharmacological activities. While specific studies on this compound are limited, the activities of structurally related alkaloids provide insights into its potential therapeutic effects.

Anti-inflammatory Activity

Alkaloids from Corydalis have demonstrated significant anti-inflammatory properties. The mechanism of action is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of related alkaloids like Palmatine involve the suppression of the Toll-like receptor 4 (TLR4) pathway.[1] Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the recruitment of adaptor proteins like TRIF, culminating in the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound is hypothesized to inhibit this pathway by down-regulating the expression of TLR4 and TRIF, thereby preventing NF-κB activation and reducing the inflammatory response.[1]

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antitumor Activity

Many alkaloids exhibit cytotoxic effects against various cancer cell lines. A common mechanism for this activity is the induction of apoptosis, or programmed cell death.

Signaling Pathway: Intrinsic Apoptosis

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[2][7][8][9][10] It is plausible that this compound could induce apoptosis in cancer cells through this mitochondrial-mediated pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several alkaloids have shown potential as AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of this compound can be determined using a colorimetric method.

-

Reaction Mixture : Prepare a reaction mixture containing acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Enzyme Addition : Add acetylcholinesterase to the reaction mixture in the presence and absence of this compound (test and control, respectively).

-

Measurement : AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Inhibition Calculation : A decrease in the rate of color formation in the presence of this compound indicates AChE inhibition. The percentage of inhibition can be calculated, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of AChE activity) can be determined.

Enzyme Kinetics

To understand the mechanism of inhibition, kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations. Lineweaver-Burk or Dixon plots can then be used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).[11][12][13][14]

Caption: Principle of the acetylcholinesterase inhibition assay.

Conclusion

This compound (Cryptopalmatine) is a promising natural alkaloid with potential therapeutic applications, particularly in the areas of anti-inflammatory, antitumor, and neuroprotective therapies. This technical guide has summarized its key physical and chemical properties and provided a framework for its isolation and the investigation of its biological activities. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways involved in its pharmacological effects, which will be crucial for its development as a potential therapeutic agent.

References

- 1. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of Torpedo californica acetylcholinesterase inhibition by bisnorcymserine and crystal structure of the complex with its leaving group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

In-Depth Technical Guide to Muramine (CAS Number: 2292-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramine, also known as Cryptopalmatine, is a naturally occurring dibenzazecine alkaloid identified in plant species such as Corydalis pallida and Papaver nudicaule. Despite its characterization, in-depth research into its specific biological activities, mechanism of action, and associated signaling pathways remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical and physical properties. In the absence of specific data for this compound, this guide also explores the broader pharmacological context of dibenzazecine alkaloids and outlines general experimental protocols for the extraction, isolation, characterization, and biological evaluation of such compounds. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing both established data and a framework for future investigation.

Core Data Presentation

This section summarizes the key quantitative and qualitative data for this compound.

| Property | Data | Citation(s) |

| CAS Number | 2292-20-8 | |

| Molecular Formula | C₂₂H₂₇NO₅ | |

| Molecular Weight | 385.46 g/mol | |

| Synonyms | Cryptopalmatine, 5,7,8,14-Tetrahydro-3,4,10,11-tetramethoxy-6-methyldibenz[c,g]azecin-13(6H)-one | |

| Chemical Class | Dibenzazecine Alkaloid | |

| Natural Sources | Corydalis pallida, Papaver nudicaule, and other organisms |

Biological Activity and Potential Pharmacological Significance

Direct studies detailing the biological activity and mechanism of action of this compound are scarce. However, the broader class of alkaloids, and more specifically dibenzazecine alkaloids, are known to possess a wide range of pharmacological properties.

Alkaloids, as a diverse group of naturally occurring compounds, have been shown to interact with various biological targets and signaling pathways, leading to activities such as:

-

Neuroprotective Effects: Many alkaloids have demonstrated potential in the context of neurodegenerative diseases by modulating signaling pathways related to neuronal survival and inflammation.

-

Anticancer Properties: Certain alkaloids exhibit cytotoxic or cytostatic effects on cancer cells through interference with critical cellular processes.

-

Anti-inflammatory Activity: Alkaloids have been reported to modulate inflammatory responses through various mechanisms.

Given this compound's structural classification as a dibenzazecine alkaloid, it may share pharmacological properties with other members of this class. Further research is warranted to elucidate the specific biological profile of this compound.

Experimental Protocols

The following section outlines general methodologies that can be adapted for the study of this compound, from its extraction from natural sources to its biological characterization.

Extraction and Isolation of this compound from Plant Material

This protocol describes a general approach for the extraction and isolation of alkaloids from plant sources.

-

Preparation of Plant Material: The plant material (e.g., dried and powdered leaves, stems, or roots) is the starting point.

-

Extraction:

-

Acid-Base Extraction: The powdered plant material is first macerated with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and convert them into their water-soluble salt forms. The mixture is then filtered. The acidic extract is subsequently basified (e.g., with NH₄OH) to a pH of around 9, which deprotonates the alkaloids, rendering them less water-soluble.[1]

-

Solvent Extraction: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) in a separatory funnel. The alkaloids will partition into the organic layer. This process is repeated several times to ensure complete extraction.

-

-

Purification:

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

-

Chromatography: The crude extract is then subjected to further purification using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step.[2][3] The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.[2][3] Fractions with similar TLC profiles are pooled.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[2]

-

Characterization of this compound

Once isolated, the structure and purity of this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.[2][3]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2][3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.[1]

Preliminary Biological Screening

A general workflow for the initial biological evaluation of a purified alkaloid like this compound is as follows:

-

Cell Viability/Cytotoxicity Assays: To determine the effect of the compound on cell survival in various cell lines (e.g., cancer cell lines, neuronal cells). Assays like MTT, XTT, or LDH release can be used.

-

Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, this compound could be tested for its ability to inhibit specific enzymes.

-

Receptor Binding Assays: To investigate if this compound binds to specific cellular receptors.

-

Antimicrobial Assays: The compound can be screened for activity against a panel of bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

As specific signaling pathways for this compound have not been elucidated, a general workflow for investigating the mechanism of action of a novel alkaloid is presented below. This logical workflow can guide future research on this compound.

Many alkaloids are known to modulate key signaling pathways involved in cellular processes. For instance, some alkaloids have been shown to influence the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer. Below is a generalized representation of a signaling pathway that is often a target of natural products.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure, CAS number, and molecular weight. However, a significant gap exists in the scientific literature regarding its biological functions. The information provided in this guide on the broader class of alkaloids and general experimental methodologies offers a starting point for researchers. Future investigations should focus on:

-

Systematic Biological Screening: Evaluating this compound against a diverse panel of biological targets to identify potential therapeutic activities.

-

Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying molecular mechanism and the specific signaling pathways involved.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy and safety.

The exploration of natural products like this compound holds potential for the discovery of novel therapeutic agents. This technical guide serves to facilitate and encourage such research endeavors.

References

The Discovery of Muramine in Corydalis pallida: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the historical discovery, isolation, and structural elucidation of Muramine, a dibenzazecine alkaloid, from the plant species Corydalis pallida. The document provides a comprehensive overview of the experimental methodologies employed in its initial characterization, including extraction, purification, and advanced spectroscopic analysis. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz (DOT language) to visually represent the key experimental and logical processes involved in the discovery of this natural product. While the initial discovery and structural elucidation of this compound are well-documented, information regarding its specific biological activities and associated signaling pathways remains limited in the current body of scientific literature.

Introduction

The genus Corydalis is a rich source of isoquinoline (B145761) alkaloids, many of which exhibit significant pharmacological activities. Within this genus, Corydalis pallida has been a subject of phytochemical investigation, leading to the discovery of numerous alkaloids. Among these is this compound, a dibenzazecine alkaloid. This guide provides a detailed account of the foundational research that led to the identification of this compound from this plant source.

Physicochemical Properties of this compound

This compound, also known as Cryptopalmatine, is characterized by the following molecular and physical properties[1][]:

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₅ |

| Molecular Weight | 385.46 g/mol |

| IUPAC Name | 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][3]benzazecin-13-one |

| CAS Number | 2292-20-8 |

| Class | Dibenzazecine Alkaloid |

Experimental Protocols

While the seminal publication detailing the initial isolation of this compound from Corydalis pallida could not be definitively retrieved for a complete reproduction of the original protocols, this section outlines a generalized and widely accepted methodology for the extraction and purification of alkaloids from Corydalis species, based on established practices in natural product chemistry.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Corydalis pallida are collected, dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or a methanol-chloroform mixture, using a Soxhlet apparatus or maceration at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of alkaloids present in the crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is subsequently basified with an alkali (e.g., ammonia (B1221849) solution) to precipitate the crude alkaloid fraction. The precipitate is then extracted with an organic solvent like chloroform.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are further purified using pTLC or preparative HPLC to yield the pure alkaloid.

Structural Elucidation

The determination of this compound's chemical structure relies on a combination of spectroscopic techniques.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as carbonyl (C=O) and amine (N-H) groups.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in the elucidation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of atoms and their connectivity.

Quantitative Data

The following tables summarize the key spectroscopic data for this compound as reported in public databases. The ¹³C NMR data is referenced to a 1973 publication in Organic Magnetic Resonance.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the initially retrieved search results. A full analysis of the cited 1973 paper is required for this information. |

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 385 | [M]⁺ (Molecular Ion) |

| Detailed fragmentation data not available in the initially retrieved search results. |

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways affected by this compound. While other alkaloids from the Corydalis genus have been extensively studied for their pharmacological properties, this compound remains an under-investigated compound in this regard. Future research is warranted to explore the potential therapeutic applications of this dibenzazecine alkaloid.

Conclusion

The discovery of this compound in Corydalis pallida represents a significant contribution to the field of natural product chemistry. The established methodologies for its isolation and the spectroscopic data have provided a solid foundation for its chemical characterization. However, the lack of research into its biological effects presents a clear gap in our understanding of this alkaloid. This guide serves as a comprehensive summary of the existing knowledge and highlights the need for future investigations into the pharmacological potential of this compound, which could unveil novel therapeutic avenues.

References

Spectroscopic and Mechanistic Insights into Muramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Muramine, a dibenzazecine alkaloid, and delves into its role as a tool in studying bacterial cell wall biosynthesis. The information is tailored for professionals in research, science, and drug development, offering a consolidated resource for understanding this compound's analytical characteristics and biological applications.

Spectroscopic Data of this compound

This compound (C₂₂H₂₇NO₅, Molar Mass: 385.46 g/mol ) has been characterized using various spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: NMR Spectroscopic Data of this compound

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in generalized databases, some resources, such as SpectraBase, indicate the availability of ¹³C NMR data. Researchers are advised to consult specialized natural product libraries and chemical suppliers for fully assigned spectra.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | Data not publicly available in detail. | Spectra for dibenzazecine alkaloids typically show signals for aromatic protons, methoxy (B1213986) groups, and aliphatic protons of the azecine ring. |

| ¹³C NMR | Data available through specialized databases.[1] | Expected signals include those for aromatic carbons, methoxy carbons, a carbonyl group, and aliphatic carbons of the heterocyclic ring. |

Table 2: Mass Spectrometry Data of this compound

Mass spectrometry data provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

| Technique | m/z Ratio | Interpretation |

| Full Scan MS | 386.1962 [M+H]⁺ | Protonated molecule, confirming the molecular weight. |

| MS/MS Fragmentation | Data not publicly available in detail. | Fragmentation of related alkaloids often involves the loss of substituents like methoxy groups and cleavage of the heterocyclic ring system. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline generalized methodologies for NMR and MS analysis of alkaloids like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and characterization.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Mass Spectrometry Protocol

Objective: To determine the accurate mass of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for alkaloids.

-

-

Full Scan MS Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass and calculate the elemental composition.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ ion as the precursor ion for fragmentation.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

Vary the collision energy to control the extent of fragmentation.

-

This compound's Role in Peptidoglycan Synthesis

This compound is recognized as a valuable biochemical tool for investigating the synthesis and remodeling of peptidoglycan in the cell walls of Gram-positive bacteria. While the precise molecular target is not definitively established in publicly available literature, its utility as a probe suggests it interacts with the enzymatic machinery responsible for building the peptidoglycan layer.

The bacterial peptidoglycan synthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. It involves a series of enzymes known as Mur ligases (MurA-F) that build the UDP-N-acetylmuramic acid-pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan network by penicillin-binding proteins (PBPs).

The following diagram illustrates a generalized workflow for studying the effect of a compound like this compound on peptidoglycan synthesis.

Caption: A logical workflow for investigating the mechanism of action of this compound on bacterial peptidoglycan synthesis.

The following diagram depicts the key stages of the peptidoglycan synthesis pathway, which is the general target of compounds like this compound.

Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, a key target for antibacterial agents.

References

An In-depth Technical Guide to the Solubility of Muramine

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of Muramine (also known as Cryptopalmatine), a dibenzazecine alkaloid with potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar protoberberine alkaloids, Palmatine and Berberine, to establish expected solubility profiles. Furthermore, this guide presents a detailed, best-practice experimental protocol for determining aqueous and non-aqueous solubility using the shake-flask method, a gold standard in the pharmaceutical industry. This is supplemented by a generalized workflow for solubility assessment to guide researchers in their experimental design.

Introduction to this compound and the Importance of Solubility

This compound is a naturally occurring dibenzazecine alkaloid found in plants such as Corydalis pallida and Papaver nudicaule.[1] Its chemical structure is characterized by a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one core, substituted with four methoxy (B1213986) groups and a methyl group.[1] Like many alkaloids, this compound is investigated for its potential biological activities, making it a compound of interest for drug development.

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its in vivo efficacy. Poor aqueous solubility can lead to low and variable bioavailability, posing significant challenges for formulation development. Understanding the solubility of a compound like this compound in various solvents—including aqueous buffers, organic solvents, and co-solvent systems—is essential for:

-

Early-Stage Discovery: Ensuring reliable results in biological assays and identifying potential liabilities.

-

Lead Optimization: Guiding chemical modifications to improve pharmacokinetic properties.

-

Preformulation and Formulation Development: Selecting appropriate vehicles for in vivo studies and developing a viable dosage form.

Solubility Profile of this compound and Structurally Related Alkaloids

The data presented below is for the chloride salts of these alkaloids, which are typically used to enhance aqueous solubility.

Table 1: Approximate Solubility of Structurally Related Alkaloids

| Compound | Solvent System | Temperature (°C) | Solubility (mg/mL) | Citation |

| Palmatine (chloride) | Ethanol (B145695) | Ambient | ~ 5 | [2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~ 30 | [2] | |

| 1:1 DMSO:PBS (pH 7.2) | Ambient | ~ 0.5 | [2] | |

| Berberine (chloride) | Water (Aqueous) | 25 | ~ 2.0 | [3] |

| Water (Aqueous) | 37 | ~ 3.2 | [3] | |

| Methanol (B129727) | Ambient | Sparingly Soluble (>2) | [3][4] | |

| Ethanol | Ambient | Slightly Soluble (~0.5 - >2) | [3][4][5] | |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~ 25 - 74 | [4][5] | |

| 1:4 DMSO:PBS (pH 7.2) | Ambient | ~ 0.2 | [5] |

Note: Solubility descriptions such as "Slightly Soluble" and "Sparingly Soluble" are based on qualitative assessments from the cited sources; approximate quantitative ranges are provided for context.

Interpretation and Extrapolation for this compound: Based on the data from these related alkaloids, this compound is expected to exhibit:

-

Low Aqueous Solubility: Similar to other complex alkaloids, its solubility in neutral aqueous buffers is likely to be poor.

-

Moderate to Good Solubility in Polar Aprotic Solvents: High solubility is anticipated in solvents like DMSO, which is a common choice for preparing stock solutions in biological screening.

-

Limited Solubility in Alcohols: Solubility in ethanol and methanol is expected to be moderate but significantly lower than in DMSO.

-

Formulation Dependence: The use of co-solvent systems (e.g., DMSO/aqueous buffer) is necessary for preparing aqueous solutions, though the final achievable concentration will be limited.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Objective To determine the equilibrium solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

3.2. Materials and Equipment

-

This compound (solid powder, >98% purity)

-

Selected solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, filtered)

-

Co-solvent (if required, e.g., HPLC-grade DMSO)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Procedure

-

Preparation of Calibration Standards:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Perform serial dilutions of the stock solution with the assay solvent (e.g., PBS) to create a series of standards (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 2-5 mg).

-

Add a precise volume of the pre-equilibrated assay solvent (e.g., 2 mL of 37°C PBS) to the vial.

-

Prepare samples in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed at the assay temperature for a short period to let larger particles settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) at the controlled assay temperature.[7]

-

Alternatively, filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm). Care must be taken to avoid compound adsorption to the filter material.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the assay solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted samples using the validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

The final solubility is reported as the average concentration (e.g., in µg/mL or mM) from the triplicate samples.

-

Visualized Workflows

To aid researchers, the following diagrams created using Graphviz illustrate the logical flow of the experimental protocol and a general workflow for solubility assessment in a drug discovery context.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: General Solubility Assessment Workflow in Drug Discovery.

Conclusion

While direct quantitative solubility data for this compound remains elusive, a robust profile can be inferred from structurally related alkaloids like Palmatine and Berberine. This compound is anticipated to have low aqueous solubility but good solubility in polar aprotic solvents such as DMSO. For drug development professionals, this indicates that early formulation strategies will be critical. The provided shake-flask protocol offers a standardized and reliable method for researchers to determine the definitive thermodynamic solubility of this compound in various solvents of interest. The successful execution of such studies is a foundational step in advancing this compound or any lead compound through the drug discovery pipeline.

References

- 1. medkoo.com [medkoo.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine Chloride - LKT Labs [lktlabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Muramine: An Uncharted Territory in Therapeutic Target Identification

Despite its classification as a dibenzazecine alkaloid, a class of compounds known for diverse biological activities, Muramine remains a molecule with largely unexplored therapeutic potential. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action, specific biological activities, and consequently, its potential therapeutic targets.

Currently, information on this compound is primarily limited to its chemical identity as a dibenzazecine alkaloid naturally found in plant species such as Corydalis pallida and Papaver nudicaule.[1][] Its chemical structure, molecular formula (C22H27NO5), and other physicochemical properties are well-documented in chemical databases.[1] However, this foundational chemical knowledge has not yet been translated into a substantial body of pharmacological research.

Efforts to identify specific therapeutic targets of this compound are hampered by the absence of published studies detailing its biological effects. There is a conspicuous lack of data from in vitro or in vivo experimental models that would be necessary to elucidate its mechanism of action. As a result, no quantitative data on its potency or efficacy against any biological target, detailed experimental protocols for its study, or associated signaling pathways can be provided at this time.

The scientific community has investigated other alkaloids, some with similar-sounding names which are chemically distinct and should not be confused with this compound. For instance, muramyl peptides have been studied for their immunoadjuvant properties, and muraminomicins are known for their antibacterial activity through the inhibition of MraY.[3][4] Furthermore, compounds like manzamine, memantine (B1676192), suramin (B1662206), and berbamine (B205283) have been the subject of extensive research, leading to the identification of their respective therapeutic targets in areas such as neurodegenerative diseases and cancer.[5][6][7][8][9][10] However, the biological activities and therapeutic targets of these compounds cannot be extrapolated to this compound due to significant differences in their chemical structures.

References

- 1. This compound | C22H27NO5 | CID 288122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical structure and biological activity relationship of bacterial cell walls and muramyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muraminomicins, new lipo-nucleoside antibiotics from Streptosporangium sp. SANK 60501-structure elucidations of muraminomicins and supply of the core component for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stage.webhealthnetwork.com [stage.webhealthnetwork.com]

- 6. researchgate.net [researchgate.net]

- 7. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship and mechanism of action studies of manzamine analogues for the control of neuroinflammation and cerebral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Muramine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramine is a naturally occurring dibenzazecine alkaloid identified in several plant species, notably within the genera Corydalis and Papaver.[1][] Alkaloids from these plants, particularly isoquinoline (B145761) alkaloids, have attracted significant scientific interest due to their diverse and potent pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7] this compound, as a constituent of these medicinal plants, presents a valuable subject for further investigation in drug discovery and development.

This document provides a comprehensive guide to the extraction and purification of this compound from plant material. The protocols described herein are a synthesis of established methodologies for the isolation of alkaloids from Corydalis and Papaver species. While a specific, optimized protocol for this compound is not extensively documented in current literature, the presented methods offer a robust starting point for its successful isolation.

Data Presentation: Quantitative Analysis of Alkaloids in Corydalis Species

| Analyte(s) | Plant Material | Extraction Method | Analytical Method | Reported Yield/Content | Reference |

| Total Alkaloids | Corydalis yanhusuo dietary supplements | Weak cation exchange column extraction | HPLC with Diode Array Detection | Up to ~11 mg/g | [4] |

| Protopine, Palmatine hydrochloride, Berberine hydrochloride, Corydaline, Tetrahydropalmatine | Vinegar Corydalis yanhusuo | Not specified | HPLC | Relative Correction Factors (RCF) to tetrahydropalmatine: Protopine (0.405), Palmatine hydrochloride (1.868), Berberine hydrochloride (1.571), Corydaline (1.049) | [8] |

| Tetrahydropalmatine, Isocorypalmine, Stylopine, Corydaline, Columbamine, Coptisine, 13-Methylpalmatine, Dehydro-corybulbine | Corydalis yanhusuo tubers | 70% aqueous acetone (B3395972) extraction followed by sequential extraction with hexane (B92381), ethyl acetate (B1210297), butanol, methanol (B129727), and water | Not specified for yield | Not specified | [9] |

Experimental Protocols

The following protocols are generalized from established methods for alkaloid extraction from Corydalis and Papaver species. Optimization of solvent systems, pH, and chromatographic conditions may be necessary to achieve the best results for this compound isolation.

Protocol 1: General Solvent Extraction and Acid-Base Partitioning

This protocol is a standard laboratory-scale method for the enrichment of a crude alkaloid fraction.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., tubers of Corydalis pallida or aerial parts of Papaver nudicaule) in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried material into a fine powder (30-40 mesh size is optimal) using a mechanical grinder to maximize the surface area for extraction.

2. Extraction:

-

Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of alkaloids. A typical solvent-to-solid ratio is 10:1 (v/w).

-

For reflux extraction, heat the mixture at the boiling point of the solvent for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in a 1-5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This will convert the basic alkaloids into their water-soluble salts.

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Wash the acidic solution with a non-polar organic solvent such as hexane or dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This will liberate the free-base alkaloids.

-

Extract the alkaline aqueous solution multiple times with an organic solvent like dichloromethane or chloroform. The free-base alkaloids will partition into the organic phase.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of individual alkaloids from the crude alkaloid fraction.

1. Stationary Phase Preparation:

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a glass column with the slurry to create the stationary phase.

2. Sample Loading:

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

-

Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

3. Elution and Fraction Collection:

-

Begin elution with a non-polar mobile phase (e.g., 100% hexane or dichloromethane).

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate or methanol (gradient elution).

-

Collect the eluate in fractions of a fixed volume.

4. Monitoring and Analysis:

-

Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound, this compound.

-

Pool the fractions containing the purified this compound and concentrate under reduced pressure.

-

Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC).

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Information regarding the specific signaling pathways modulated by the dibenzazecine alkaloid this compound is not extensively available in the current scientific literature. Alkaloids from Corydalis species are known to interact with various neurotransmitter systems and signaling pathways, contributing to their analgesic and neuroprotective effects.[3][10] However, the precise molecular targets and downstream signaling cascades of this compound have yet to be fully elucidated. Further research is required to delineate its mechanism of action.

References

- 1. This compound | C22H27NO5 | CID 288122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scigroundbio.com [scigroundbio.com]

- 7. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological effects of harmine and its derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Murraya Alkaloids: Application Notes and Protocols for Researchers

A comprehensive guide to the synthetic strategies and experimental protocols for the total synthesis of carbazole (B46965) alkaloids from the Murraya genus, with a primary focus on Murrayanine.

Introduction

Alkaloids derived from the Murraya genus of plants, particularly Murraya koenigii (commonly known as the curry tree), have garnered significant attention from the scientific community due to their diverse biological activities.[1] These carbazole alkaloids, including the representative member Murrayanine, exhibit promising cytotoxic, anti-inflammatory, and antioxidant properties, making them attractive targets for synthetic chemists and drug development professionals.[1] This document provides a detailed overview of the total synthesis of Murrayanine and related alkaloids, presenting key synthetic strategies, experimental protocols, and comparative data.

While the initial topic specified "Muramine alkaloid," it is highly probable that this was a reference to the more extensively studied Murrayanine . It is important to note the existence of a distinct dibenzazecine alkaloid named this compound, which has been isolated from species such as Corydalis pallida and Papaver nudicaule.[2][] However, based on available scientific literature, the total synthesis of this compound has not been reported, whereas the synthesis of Murrayanine and its congeners is well-documented.[4][5][6] This application note will therefore focus on the synthetic approaches to Murrayanine and related carbazole alkaloids.

Retrosynthetic Analysis and Key Strategies

The core challenge in the synthesis of Murrayanine and its analogues lies in the construction of the carbazole framework. The general retrosynthetic approach involves disconnecting the carbazole ring system to simpler aromatic precursors. Modern synthetic strategies predominantly employ palladium-catalyzed cross-coupling reactions to form the key C-N and C-C bonds.

A common retrosynthetic pathway for Murrayanine is depicted below. The target molecule can be derived from a substituted diphenylamine (B1679370) intermediate, which in turn is assembled from commercially available anilines and aryl halides.

Figure 1: General retrosynthetic analysis of Murrayanine.

Experimental Protocols

The following protocols are representative of the key transformations employed in the total synthesis of Murrayanine.

Protocol 1: Buchwald-Hartwig Amination for Diphenylamine Synthesis

This protocol describes the palladium-catalyzed coupling of an aniline derivative with an aryl bromide to form the diphenylamine backbone.[4]

Materials:

-

4-Bromo-3-methoxybenzoate

-

Aniline

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromo-3-methoxybenzoate (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired diphenylamine derivative.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation

This protocol outlines the cyclization of the diphenylamine intermediate to form the carbazole core.[4]

Materials:

-

Substituted diphenylamine from Protocol 1

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Pivalic Acid

-

Dimethylacetamide (DMA)

Procedure:

-

In a sealed tube, dissolve the diphenylamine derivative (1.0 mmol) in DMA (10 mL).

-

Add Pd(OAc)₂ (0.1 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).

-

Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the carbazole product.

Protocol 3: Reduction of Ester to Aldehyde

This final step converts the methyl ester on the carbazole ring to the aldehyde functionality present in Murrayanine.[4]

Materials:

-

Carbazole methyl ester from Protocol 2

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the carbazole methyl ester (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford Murrayanine.

Data Presentation

The following table summarizes the yields for the key steps in a reported total synthesis of Murrayanine.[4]

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) |

| Buchwald-Hartwig Amination | 4-Bromo-3-methoxybenzoate, Aniline | Substituted Diphenylamine | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 58 |

| Intramolecular C-H Arylation | Substituted Diphenylamine | Carbazole Methyl Ester | Pd(OAc)₂ | DMA | Not specified |

| Reduction of Ester to Aldehyde | Carbazole Methyl Ester | Murrayanine | DIBAL-H | THF | 78 |

Synthetic Workflow

The overall synthetic workflow for the total synthesis of Murrayanine can be visualized as a linear sequence of the key reactions described above.

Figure 2: Synthetic workflow for Murrayanine.

Conclusion

The total synthesis of Murrayanine and related carbazole alkaloids has been successfully achieved by multiple research groups, primarily leveraging the power of modern palladium-catalyzed cross-coupling reactions. The strategies outlined in this document provide a robust foundation for the laboratory-scale synthesis of these biologically important natural products. These synthetic routes offer opportunities for the generation of novel analogues for further investigation in drug discovery programs. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note: Quantification of Muramic Acid in Biological Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muramic acid, a unique amino sugar acid, is an essential component of peptidoglycan, a major constituent of bacterial cell walls.[1][2] Its detection and quantification in biological matrices serve as a reliable biomarker for bacterial presence and biomass. This application note provides a detailed protocol for the sensitive and selective quantification of muramic acid in various biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The method involves the liberation of muramic acid from peptidoglycan by acid hydrolysis, followed by sample cleanup and analysis by HPLC-MS/MS. Quantification is achieved using an internal standard and a calibration curve. The high selectivity of tandem mass spectrometry allows for accurate measurement even in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC-MS/MS method for muramic acid analysis.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | To be determined | N/A |

| Limit of Quantification (LOQ) | To be determined | N/A |

| Linearity Range | 0.63–40.85 mg/L | [3] |

| Recovery | To be determined | N/A |

| Precision (RSD%) | To be determined | N/A |